molecular formula C15H19BN2O2 B13333467 3-(Imidazol-1-yl)phenylboronic acid pinacol ester

3-(Imidazol-1-yl)phenylboronic acid pinacol ester

Cat. No.: B13333467
M. Wt: 270.14 g/mol
InChI Key: AFLITMKDWQVQML-UHFFFAOYSA-N
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Description

3-(Imidazol-1-yl)phenylboronic acid pinacol ester: is an organoboron compound that features a boronic ester functional group. This compound is particularly valuable in organic synthesis due to its stability and reactivity, making it a versatile building block for various chemical transformations. The presence of the imidazole ring adds to its chemical diversity, allowing for a wide range of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Imidazol-1-yl)phenylboronic acid pinacol ester typically involves the borylation of an imidazole-substituted phenyl compound. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where an imidazole-substituted phenyl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic ester group can undergo oxidation to form phenols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.

    Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, or halides.

Major Products:

    Oxidation: Phenols or boronic acids.

    Reduction: Boranes or borohydrides.

    Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

Chemistry: 3-(Imidazol-1-yl)phenylboronic acid pinacol ester is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It serves as a key intermediate in the synthesis of complex molecules and materials.

Biology and Medicine: In biological research, this compound can be used to develop boron-containing drugs and diagnostic agents. Boronic esters are known for their ability to interact with biological molecules, making them useful in the design of enzyme inhibitors and other therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Imidazol-1-yl)phenylboronic acid pinacol ester involves its ability to form stable complexes with other molecules. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, the imidazole ring can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 3-Cyanophenylboronic acid pinacol ester
  • 3-Carboxyphenylboronic acid pinacol ester

Comparison: Compared to other boronic esters, 3-(Imidazol-1-yl)phenylboronic acid pinacol ester is unique due to the presence of the imidazole ring, which adds additional reactivity and potential for interaction with biological molecules. This makes it particularly valuable in medicinal chemistry and biological research .

Properties

Molecular Formula

C15H19BN2O2

Molecular Weight

270.14 g/mol

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazole

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-6-5-7-13(10-12)18-9-8-17-11-18/h5-11H,1-4H3

InChI Key

AFLITMKDWQVQML-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C=CN=C3

Origin of Product

United States

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